Isopropyl-d7 Triphenylphosphonium Bromide
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Overview
Description
Isopropyl-d7 Triphenylphosphonium Bromide: is a deuterated analog of Isopropyl Triphenylphosphonium Bromide. It is a compound that contains a triphenylphosphonium cation and a bromide anion, with the isopropyl group being deuterated. This compound is primarily used in organic synthesis and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isopropyl-d7 Triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with isopropyl bromide in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (non-deuterated hydrogen) into the product. The reaction can be represented as follows:
Ph3P+CD3CD2Br→Ph3P+CD3CD2Br−
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Isopropyl-d7 Triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield triphenylphosphine oxide and isopropanol.
Scientific Research Applications
Chemistry: Isopropyl-d7 Triphenylphosphonium Bromide is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes . Its deuterated form is valuable in mechanistic studies and isotope labeling experiments.
Biology and Medicine: In biological research, the compound is used in studies involving phosphonium salts, which have applications in mitochondrial targeting and drug delivery systems.
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Isopropyl-d7 Triphenylphosphonium Bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate that reacts with carbonyl compounds to produce alkenes. The deuterium atoms in the isopropyl group can provide insights into reaction mechanisms through isotope effects.
Comparison with Similar Compounds
Isopropyl Triphenylphosphonium Bromide: The non-deuterated analog, used in similar applications but without the benefits of deuterium labeling.
Methyl Triphenylphosphonium Bromide: Another phosphonium salt with a methyl group instead of an isopropyl group.
Benzyl Triphenylphosphonium Bromide: Contains a benzyl group and is used in different synthetic applications.
Uniqueness: Isopropyl-d7 Triphenylphosphonium Bromide is unique due to its deuterium content, which makes it particularly useful in isotope labeling studies and mechanistic investigations. The presence of deuterium can alter reaction kinetics and provide valuable information about reaction pathways.
Properties
CAS No. |
1158083-38-5 |
---|---|
Molecular Formula |
C21H22BrP |
Molecular Weight |
392.327 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1/i1D3,2D3,18D; |
InChI Key |
HSOZCYIMJQTYEX-IAEYDMPTSA-M |
SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Synonyms |
[1-(Methyl-d3)ethyl-1,2,2,2-d4]triphenyl-phosphonium-d7 Bromide |
Origin of Product |
United States |
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